3-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-6-phenylpyridazine is a synthetic compound belonging to the class of pyridine derivatives. It has been primarily investigated in the context of its potential as an inhibitor of aldosterone synthase (CYP11B2). [ [] ] Aldosterone synthase is an enzyme crucial for the production of aldosterone, a hormone involved in regulating blood pressure and electrolyte balance. Dysregulation of aldosterone is implicated in various cardiovascular diseases, making aldosterone synthase a potential target for therapeutic intervention. [ [] ]
3-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-6-phenylpyridazine is a complex organic compound characterized by its unique structural features and potential applications in scientific research. This compound falls under the category of sulfonamide derivatives, which are known for their diverse biological activities, including antimicrobial and antifungal properties. The molecular formula for this compound is C20H23FN6O2S, with a molecular weight of approximately 430.5 g/mol .
The compound is synthesized primarily for research purposes, particularly in the fields of medicinal chemistry and pharmacology. It is classified as a sulfonamide due to the presence of the sulfonyl functional group, which plays a crucial role in its biological activity. The incorporation of a piperazine ring further enhances its pharmacological profile, making it an interesting candidate for drug development .
The synthesis of 3-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-6-phenylpyridazine typically involves several steps:
Technical details include controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of 3-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-6-phenylpyridazine features several key components:
The compound's InChI code is InChI=1S/C20H23FN6O2S
, and its canonical SMILES representation is CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F)
.
The chemical reactivity of 3-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-6-phenylpyridazine can be analyzed through various reactions:
Technical details regarding these reactions involve understanding reaction mechanisms and optimizing conditions for desired outcomes .
The mechanism of action for 3-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-6-phenylpyridazine is primarily associated with its interaction with biological targets such as enzymes or receptors. The sulfonamide moiety is known to inhibit various enzymes by mimicking substrates or interacting with active sites.
Research indicates that compounds with similar structures exhibit inhibitory effects on certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in treating diseases like diabetes or bacterial infections .
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity assessments through chromatography techniques .
3-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-6-phenylpyridazine has several scientific uses:
Pyridazine (1,2-diazine) exemplifies a privileged scaffold in medicinal chemistry due to its distinctive physicochemical properties that enable unique drug-target interactions. Characterized by a high dipole moment (4.22 D) and dual hydrogen-bonding capacity, pyridazine facilitates robust π-π stacking interactions and polar contacts with biological targets [3]. The ring’s low basicity (pKa ≈ 2.0) enhances membrane permeability in physiological environments, while its moderate lipophilicity (cLogP ≈ -0.51) strikes a balance between aqueous solubility and tissue penetration [3]. These attributes render pyridazine an effective bioisostere for phenyl rings and other nitrogen-containing heterocycles, particularly when modulating electronic profiles or reducing metabolic liabilities is desired [3].
In the hybrid compound 3-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-6-phenylpyridazine, the 6-phenylpyridazine moiety serves as a planar pharmacophore for target engagement. The pyridazine’s C3 position is strategically functionalized with the piperazine linker, leveraging the ring’s electron-deficient nature to enhance the nucleofugality of substituents at this site. This molecular design capitalizes on pyridazine’s proven role in FDA-approved drugs like relugolix (GnRH antagonist) and deucravacitinib (TYK2 inhibitor), where the heterocycle contributes to high-affinity binding through dipole-mediated interactions and hydrogen-bond acceptance [3].
Table 1: Comparative Physicochemical Properties of Azine Heterocycles
Heterocycle | Dipole (D) | pKa | cLogP | H-Bond Acceptors | Topological PSA (Ų) |
---|---|---|---|---|---|
Pyridazine | 4.22 | 2.0 | -0.51 | 2 | 25.8 |
Pyridine | 2.22 | 5.2 | 0.84 | 1 | 12.9 |
Pyrimidine | 2.33 | 0.93 | 0.26 | 2 | 25.8 |
Benzene | 0 | -24.3 | 2.18 | 0 | 0 |
The 4-[(4-fluorophenyl)sulfonyl]piperazine component embodies a strategic bioisosteric approach to optimize pharmacokinetic and target-binding properties. Sulfonylpiperazine groups serve as polar, conformationally constrained linkers that mimic common peptide turn structures while providing metabolic stability. The sulfone group (-SO₂-) acts as a hydrogen-bond acceptor hub, with its tetrahedral geometry enabling three-dimensional vectoring of substituents orthogonal to the piperazine plane [8]. This geometry positions the 4-fluorophenyl and pyridazine rings for simultaneous interactions with complementary binding pockets in biological targets.
Notably, the sulfonylpiperazine motif functions as a carboxylic acid bioisostere by virtue of its high polarity (PSA ≈ 50 Ų) and anionic charge distribution at physiological pH. This replacement eliminates the pH-dependent ionization of carboxylates, improving blood-brain barrier penetration and reducing plasma protein binding liabilities [8]. In the context of kinase inhibitors or GPCR modulators, sulfonylpiperazines have demonstrated enhanced selectivity profiles due to their bulkier spatial requirements compared to simple amides or sulfonamides. The piperazine nitrogen atoms further enable salt formation for pharmaceutical formulation, addressing solubility challenges inherent to many heterocyclic scaffolds [8].
Table 2: Bioisosteric Equivalency of Sulfonylpiperazine vs. Common Acidic Groups
Parameter | Sulfonylpiperazine | Carboxylic Acid | Tetrazole | Acyl Sulfonamide |
---|---|---|---|---|
pKa | ~3.5 (SO₂) | 4-5 | 4-5 | ~3.5 |
Topological PSA (Ų) | ~45 | ~37 | ~50 | ~40 |
Conformational Freedom | Moderate | High | Low | Low |
Metabolic Stability | High | Low (glucuronidation) | Moderate | Moderate-High |
The 4-fluorophenyl substituent exemplifies rational deployment of fluorine in lead optimization. Positioned para to the sulfonyl group, the fluorine atom induces subtle electronic effects that enhance target affinity while optimizing pharmacokinetic properties. Key functions include:
In this hybrid molecule, the 4-fluorophenyl group synergizes with the sulfonyl linker to create an electron-deficient domain that potentially engages in charge-transfer interactions with electron-rich biological targets. Computational analyses of related compounds indicate the fluorophenyl ring adopts a near-perpendicular orientation relative to the sulfonyl plane, minimizing steric clash while optimizing hydrophobic contact surfaces [1] [5].
Table 3: Impact of Fluorine Substitution on Phenyl Ring Properties
Parameter | Phenyl | 4-Fluorophenyl | Delta (Δ) |
---|---|---|---|
van der Waals Volume (ų) | 82.1 | 87.5 | +6.6% |
cLogP | 2.18 | 1.93 | -0.25 |
π-Stacking Energy (kcal/mol) | -2.0 | -2.8 | +40% |
Metabolic Clearance (HLM, μL/min/mg) | High | Moderate-Low | ~50% Reduction |
The strategic integration of these motifs—pyridazine’s dipole-driven binding, sulfonylpiperazine’s conformational control, and fluorophenyl’s tuned lipophilicity—exemplifies modern bioisosteric design. This molecular architecture balances target engagement with drug-like properties, positioning the compound as a versatile scaffold for therapeutic development across neurological and oncological targets.
Table 4: Systematic Chemical Nomenclature of the Hybrid Compound
Nomenclature System | Name |
---|---|
IUPAC Name | 3-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-6-phenylpyridazine |
CAS Style | 1-(4-Fluorobenzenesulfonyl)-4-(6-phenylpyridazin-3-yl)piperazine |
Pharmaceutical Shortname | Fluorophenylsulfonylpiperazinyl-phenylpyridazine (FPSPPP) |
Chemotype Description | N-(Arylpiperazinyl)-N'-(arylsulfonyl)pyridazine hybrid |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1